N,2,2-trimethylcyclopropan-1-amine hydrochloride
Overview
Description
N,2,2-trimethylcyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1989671-74-0 . It is a powder at room temperature and has a molecular weight of 135.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13N.ClH/c1-5(2)4-6(5,3)7;/h4,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 135.64 . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and properties of compounds structurally related to N,2,2-trimethylcyclopropan-1-amine hydrochloride. For example, the synthesis, structure, and reactions of 3,5,7-trimethyl-1-azatricyclo[3.3.1.1³,⁷]decan-2-one, a compound with a tertiary amino group attached to a carbonyl carbon, have been detailed. This research provides insights into the basic and nucleophilic nature of the amino group, and its capability to undergo reversible hydrolysis under mild acidic conditions, highlighting its potential in synthetic chemistry applications (Kirby, Komarov, & Feeder, 2001).
Catalytic Hydrogenolysis and Syntheses
Another study explored the synthesis of 1,1,2-trimethylcyclopropane, demonstrating its cleavage in the presence of platinized carbon and hydrogen to form 2,2-dimethylbutane, showcasing a method for the transformation of cyclopropane derivatives into useful chemical building blocks (Kazansky, Lukina, & Ovodova, 1954).
Advancements in Amine Derivatives Synthesis
Research on the productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene presents new avenues for creating amine derivatives with potential applications in pharmaceuticals and organic synthesis. The development of these compounds into N-Fmoc-protected derivatives underscores the importance of such research in enhancing the toolkit for synthetic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Novel Methodologies for Amine Synthesis
A study on dimethylzinc-mediated additions of alkenylzirconocenes to aldimines introduces new methodologies for synthesizing allylic amine and C-cyclopropylalkylamine derivatives. This research highlights innovative approaches to forming complex amine structures, which are valuable in medicinal chemistry and material science (Wipf, Kendall, & Stephenson, 2003).
Safety and Hazards
The safety information available indicates that N,2,2-trimethylcyclopropan-1-amine hydrochloride has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N,2,2-trimethylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGPXPADBNNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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